1-Cyclopropylimidazolidine-2,4-dione CAS number and identifiers
1-Cyclopropylimidazolidine-2,4-dione CAS number and identifiers
An In-depth Technical Guide on 1-Cyclopropylimidazolidine-2,4-dione
Introduction
The imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, represents a cornerstone in medicinal chemistry and drug development. Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets. Derivatives of this core have demonstrated a vast spectrum of pharmacological activities, including anticonvulsant, antiarrhythmic, anticancer, and antimicrobial properties. This guide focuses on a specific, yet promising, derivative: 1-Cyclopropylimidazolidine-2,4-dione .
The introduction of a cyclopropyl group at the N-1 position is a strategic chemical modification. The cyclopropyl ring, a small, strained carbocycle, can significantly influence a molecule's conformational rigidity, metabolic stability, and binding affinity to target proteins. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core identifiers, physicochemical properties, proposed synthesis, characterization methodologies, safety protocols, and potential research applications of 1-Cyclopropylimidazolidine-2,4-dione.
Section 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of all subsequent research. 1-Cyclopropylimidazolidine-2,4-dione is cataloged across major chemical databases, ensuring its unambiguous identification for procurement, synthesis, and regulatory purposes.
Core Identifiers
The primary identifiers for 1-Cyclopropylimidazolidine-2,4-dione are summarized below for quick reference.
| Identifier Type | Value | Source |
| CAS Number | 1178392-11-4 | [1][2] |
| IUPAC Name | 1-cyclopropylimidazolidine-2,4-dione | [1][2] |
| Synonym | Cyclopropyl hydantoin | [2] |
| PubChem CID | 21257573 | [1][2] |
| MDL Number | MFCD12159774 | [1] |
Molecular Structure
The two-dimensional structure of the molecule highlights the fusion of the five-membered hydantoin ring with the three-membered cyclopropyl group.
Caption: 2D structure of 1-Cyclopropylimidazolidine-2,4-dione.
Physicochemical and Computed Properties
These properties are crucial for predicting the compound's behavior in biological systems (e.g., solubility, membrane permeability) and for designing experimental protocols.
| Property | Value | Source |
| Chemical Formula | C₆H₈N₂O₂ | [1][2] |
| Molecular Weight | 140.14 g/mol | [1][2] |
| Monoisotopic Mass | 140.058577502 Da | [2] |
| Canonical SMILES | C1CC1N2CC(=O)NC2=O | [1][2] |
| InChIKey | BIYPTAUZHQKYCL-UHFFFAOYSA-N | [2] |
| XLogP3 (Predicted) | -0.3 | [2] |
| Polar Surface Area | 49.4 Ų | [2] |
Section 2: Synthesis and Structural Elucidation
While specific synthetic procedures for 1-Cyclopropylimidazolidine-2,4-dione are not widely published, a plausible route can be designed based on established methods for synthesizing N-substituted hydantoins. Structural confirmation relies on a suite of standard analytical techniques.
Proposed Synthetic Workflow
The synthesis of N-substituted hydantoins can often be achieved through the Bucherer-Bergs reaction or by cyclization of N-carbamoylamino acids. A straightforward approach for this specific molecule would involve the reaction of cyclopropylamine with an appropriate precursor, such as ethyl isocyanatoacetate, followed by acid-catalyzed cyclization.
Caption: Proposed two-step synthesis of 1-Cyclopropylimidazolidine-2,4-dione.
Experimental Protocol: Proposed Synthesis
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Step 1: Formation of the Urea Intermediate.
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To a stirred solution of cyclopropylamine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂), add ethyl isocyanatoacetate (1.05 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude urea intermediate. Purification can be achieved via column chromatography if necessary.
-
-
Step 2: Cyclization to form the Hydantoin Ring.
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Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol.
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Add a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
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If no precipitate forms, concentrate the solution and purify the residue by recrystallization or column chromatography to obtain pure 1-Cyclopropylimidazolidine-2,4-dione.
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Methodologies for Structural Characterization
Confirming the identity and purity of the synthesized compound is critical. The following standard methods should be employed.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the carbon-hydrogen framework of the molecule.
-
Procedure:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
-
Expected ¹H NMR Signals:
-
A multiplet in the upfield region (approx. 0.5-1.0 ppm) corresponding to the four protons of the cyclopropyl ring.
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A singlet (approx. 3.5-4.0 ppm) corresponding to the two methylene protons (-CH₂-) in the hydantoin ring.
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A broad singlet in the downfield region (approx. 8-10 ppm) for the N-H proton, which may be exchangeable with D₂O.
-
-
Expected ¹³C NMR Signals:
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Signals for the two distinct carbons of the cyclopropyl ring.
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A signal for the methylene carbon.
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Two distinct signals in the downfield region (approx. 155-175 ppm) for the two carbonyl (C=O) carbons.
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Protocol: Infrared (IR) Spectroscopy
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Objective: To identify the key functional groups present in the molecule.
-
Procedure:
-
Prepare a sample using either a KBr pellet method or as a thin film on a salt plate (for oils) or using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Expected Characteristic Absorptions:
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A broad absorption band around 3200 cm⁻¹ corresponding to the N-H stretching vibration.
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Strong, sharp absorption bands around 1770 cm⁻¹ and 1710 cm⁻¹ corresponding to the asymmetric and symmetric C=O stretching of the dione moiety.
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C-H stretching vibrations for the cyclopropyl and methylene groups just below 3000 cm⁻¹.
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Protocol: Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Procedure:
-
Introduce a dilute solution of the compound into the mass spectrometer, typically using Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Acquire the mass spectrum in positive or negative ion mode.
-
-
Expected Results:
Section 3: Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical substance. The available data indicates that 1-Cyclopropylimidazolidine-2,4-dione should be handled with care.[2]
GHS Hazard Classification
| Hazard Code | Statement | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |
| H315 | Causes skin irritation | Skin Irritation (Category 2) |
| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |
| Source: PubChem.[2] |
Recommended Safety and Handling Procedures
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before use. Employ proper glove removal technique to avoid skin contact.[4]
-
Body Protection: Wear a standard laboratory coat. For larger quantities, consider a chemical-resistant apron or suit.[4]
-
-
Hygiene Practices: Avoid breathing dust, fumes, or vapors.[4] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4][5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[4]
Section 4: Potential Biological Activity and Research Applications
While direct biological studies on 1-Cyclopropylimidazolidine-2,4-dione are limited in the public domain, the extensive research on the broader hydantoin and related thiazolidine-2,4-dione families provides a strong rationale for its investigation in several therapeutic areas.
Caption: Potential therapeutic applications based on the core scaffold.
Rationale for Investigation
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Anticancer Activity: Numerous derivatives of the related thiazolidine-2,4-dione scaffold have shown potent antiproliferative activity against a wide panel of human cancer cell lines, including lung, colon, breast, and renal cancers.[6][7][8] The mechanism often involves targeting key cellular pathways or DNA cleavage.[6] The unique electronic and steric properties of the cyclopropyl group could enhance binding to anticancer targets.
-
Antimicrobial Properties: Imidazolidine-2,4-dione derivatives have been synthesized and evaluated as inhibitors of bacterial virulence, particularly against opportunistic pathogens like Pseudomonas aeruginosa.[9] These compounds can disrupt quorum sensing pathways, which control the expression of virulence factors like proteases and hemolysins, offering an alternative to traditional bactericidal antibiotics.[9]
-
Antidiabetic and Anti-inflammatory Effects: The thiazolidine-2,4-dione class is famous for its antidiabetic agents (e.g., Pioglitazone), which act as agonists of the PPAR-γ receptor.[10][11] Furthermore, related compounds have shown potential as anti-inflammatory and antioxidant agents.[10] Given the structural similarities, 1-Cyclopropylimidazolidine-2,4-dione is a logical candidate for screening in metabolic and inflammatory disease models.
Conclusion
1-Cyclopropylimidazolidine-2,4-dione is a well-defined chemical entity with a clear set of identifiers and predictable properties. While its specific biological functions are yet to be extensively explored, its structural foundation as a hydantoin derivative positions it as a high-value compound for screening and development in oncology, infectious disease, and metabolic disorders. This guide provides the necessary technical foundation—from proposed synthesis and characterization to safety and handling—for researchers to confidently incorporate this molecule into their discovery pipelines.
References
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1-cyclopropylimidazolidine-2,4-dione | CAS 1178392-11-4 | AMERICAN ELEMENTS ®.
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1-Cyclopropylimidazolidine-2,4-dione | C6H8N2O2 | CID 21257573 - PubChem.
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SAFETY DATA SHEET - Sigma-Aldrich.
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SAFETY DATA SHEET - Sigma-Aldrich.
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Safety Data Sheet - Alfa Aesar.
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SAFETY DATA SHEET - Fisher Scientific.
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1-cyclopentylimidazolidine-2,4-dione - ChemBK.
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5,5-Dicyclopropylimidazolidine-2,4-dione | CAS 7250-75-1 | ChemScene.
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1-cyclopropylimidazolidine-2,4-dione (C6H8N2O2) - PubChemLite.
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Structure Identification By 1h NMR - Structure Determination of Organic Compounds.
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5-Cyclopropylimidazolidine-2,4-dione | C6H8N2O2 | CID 19009306 - PubChem.
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compared using 13C nmr spectroscopy.
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Synthesis and Biological Evaluation of thiazolidine-2,4-dione-pyrazole Conjugates as Antidiabetic, Anti-Inflammatory and Antioxidant Agents - PubMed.
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Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - MDPI.
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Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents - MDPI.
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Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] - YouTube.
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